N-butyl-6-(4-ethylphenoxy)-1-hexanamine

Description

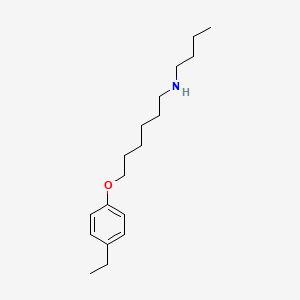

N-butyl-6-(4-ethylphenoxy)-1-hexanamine is a synthetic amine derivative characterized by a hexanamine backbone substituted with a butyl group at the nitrogen atom and a 4-ethylphenoxy moiety at the sixth carbon. Its structure combines a lipophilic aromatic group (4-ethylphenoxy) with a flexible aliphatic chain, conferring unique physicochemical properties. The ethyl group on the phenoxy ring may enhance solubility in nonpolar solvents compared to bulkier substituents, while the hexanamine chain facilitates interactions with biological targets or materials.

Properties

IUPAC Name |

N-butyl-6-(4-ethylphenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO/c1-3-5-14-19-15-8-6-7-9-16-20-18-12-10-17(4-2)11-13-18/h10-13,19H,3-9,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSNVAPDBVPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenoxy Groups

- N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (): Substituents: 2,4-dimethylphenoxy vs. 4-ethylphenoxy. Molecular Formula: C₁₉H₃₃NO (vs. C₁₈H₂₉NO for the target compound).

- 1-Hexanamine, 6-(4-phenylbutoxy)- (): Substituents: 4-phenylbutoxy vs. 4-ethylphenoxy. Impact: The phenylbutoxy group introduces greater hydrophobicity and rigidity, which may alter membrane permeability in biological systems . Molecular Weight: 249.39 g/mol (vs. ~275.43 g/mol estimated for the target compound).

Analogues with Varied Amine Substituents

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (): Substituents: Benzyl group on the amine vs. butyl group. Application: Used as a reference standard in forensic analysis, highlighting its stability and detectability .

Physicochemical and Functional Comparisons

Key Research Findings and Implications

- Bioactivity: The ethylphenoxy group in the target compound may enhance interactions with lipid bilayers or hydrophobic protein domains, as seen in related surfactants and drug candidates .

- Synthetic Feasibility : Analogous compounds (e.g., thiourea-linked benzamides ) suggest scalability for industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.